molecular formula C22H24N2O2S B6175159 rac-2-{[(1,3-benzoxazol-2-yl)methyl]sulfanyl}-N-[(1r,4r)-4-methylcyclohexyl]benzamide, trans CAS No. 2503202-63-7

rac-2-{[(1,3-benzoxazol-2-yl)methyl]sulfanyl}-N-[(1r,4r)-4-methylcyclohexyl]benzamide, trans

Cat. No.: B6175159
CAS No.: 2503202-63-7
M. Wt: 380.5
InChI Key:
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Description

The compound “rac-2-{[(1,3-benzoxazol-2-yl)methyl]sulfanyl}-N-[(1r,4r)-4-methylcyclohexyl]benzamide, trans” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves several steps . Initially, 2-(chloromethyl)-1H-benzo[d]imidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Then, benzo[d]oxazole-2-thiol was synthesized by the reaction of a methanolic solution .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass .


Chemical Reactions Analysis

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Future Directions

Benzoxazole derivatives have been extensively used in drug discovery, and there has been a large upsurge in the synthesis of benzoxazole via different pathways . The future directions in this field could involve developing new synthetic methodologies for benzoxazole derivatives and exploring their potential applications in treating various diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'rac-2-{[(1,3-benzoxazol-2-yl)methyl]sulfanyl}-N-[(1r,4r)-4-methylcyclohexyl]benzamide, trans' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(bromomethyl)benzoxazole, which is synthesized from 2-aminobenzoxazole and bromomethyl acetate. The second intermediate is N-[(1R,4R)-4-methylcyclohexyl]benzamide, which is synthesized from 4-methylcyclohexanone and benzoyl chloride. These two intermediates are then coupled using sodium sulfide to form the final product.", "Starting Materials": [ "2-aminobenzoxazole", "bromomethyl acetate", "4-methylcyclohexanone", "benzoyl chloride", "sodium sulfide" ], "Reaction": [ "Step 1: Synthesis of 2-(bromomethyl)benzoxazole from 2-aminobenzoxazole and bromomethyl acetate using potassium carbonate as a base and acetonitrile as a solvent.", "Step 2: Synthesis of N-[(1R,4R)-4-methylcyclohexyl]benzamide from 4-methylcyclohexanone and benzoyl chloride using sodium hydroxide as a base and dichloromethane as a solvent.", "Step 3: Coupling of the two intermediates using sodium sulfide as a reducing agent and dimethylformamide as a solvent to form the final product 'rac-2-{[(1,3-benzoxazol-2-yl)methyl]sulfanyl}-N-[(1r,4r)-4-methylcyclohexyl]benzamide, trans'." ] }

CAS No.

2503202-63-7

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5

Purity

95

Origin of Product

United States

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